molecular formula C12H8F2N2O2 B6414050 6-Amino-3-(2,6-difluorophenyl)picolinic acid CAS No. 1262009-60-8

6-Amino-3-(2,6-difluorophenyl)picolinic acid

Cat. No.: B6414050
CAS No.: 1262009-60-8
M. Wt: 250.20 g/mol
InChI Key: WHLMQDKADOMPGM-UHFFFAOYSA-N
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Description

6-Amino-3-(2,6-difluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H8F2N2O2. It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and two fluorine atoms at the 2nd and 6th positions of the phenyl ring. This compound has significant potential in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2,6-difluorophenyl)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzene as the starting material.

    Nitration: The benzene ring undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyclization: The resulting compound undergoes cyclization with picolinic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2,6-difluorophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-Nitro-3-(2,6-difluorophenyl)picolinic acid.

    Reduction: Reformation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-(2,6-difluorophenyl)picolinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2,6-difluorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2,6-difluoronicotinic acid
  • 6-Amino-3-(2,3-difluorophenyl)picolinic acid
  • 6-Amino-3-(3,5-difluorophenyl)picolinic acid

Uniqueness

6-Amino-3-(2,6-difluorophenyl)picolinic acid is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

6-amino-3-(2,6-difluorophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-7-2-1-3-8(14)10(7)6-4-5-9(15)16-11(6)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLMQDKADOMPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(N=C(C=C2)N)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193642
Record name 2-Pyridinecarboxylic acid, 6-amino-3-(2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-60-8
Record name 2-Pyridinecarboxylic acid, 6-amino-3-(2,6-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262009-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 6-amino-3-(2,6-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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